molecular formula C13H21N3O4S B2974049 1-methanesulfonyl-N-[3-(1,2-oxazol-4-yl)propyl]piperidine-4-carboxamide CAS No. 1904132-41-7

1-methanesulfonyl-N-[3-(1,2-oxazol-4-yl)propyl]piperidine-4-carboxamide

Cat. No.: B2974049
CAS No.: 1904132-41-7
M. Wt: 315.39
InChI Key: QEIBIVWCUGGZNM-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-N-[3-(1,2-oxazol-4-yl)propyl]piperidine-4-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a piperidine carboxamide scaffold, a feature present in compounds investigated for various biological activities. For instance, piperidine-containing molecules have been identified as potent anti-tubercular agents through phenotypic screening campaigns targeting Mycobacterium tuberculosis . Furthermore, the 1,2-oxazole (isoxazole) moiety is a privileged structure in medicinal chemistry, known for its role in molecules that act on key biological pathways. Research into derivatives containing this heterocycle has shown potential in targeting pathways like the Sonic Hedgehog (Shh) signaling pathway, which is implicated in certain cancers . This combination of structural features makes 1-methanesulfonyl-N-[3-(1,2-oxazol-4-yl)propyl]piperidine-4-carboxamide a valuable scaffold for constructing targeted libraries in hit-to-lead optimization programs. It is suited for researchers exploring new therapeutic agents, particularly in the fields of infectious diseases and oncology. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methylsulfonyl-N-[3-(1,2-oxazol-4-yl)propyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-21(18,19)16-7-4-12(5-8-16)13(17)14-6-2-3-11-9-15-20-10-11/h9-10,12H,2-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIBIVWCUGGZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-[3-(1,2-oxazol-4-yl)propyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the methanesulfonyl group and the oxazole moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-[3-(1,2-oxazol-4-yl)propyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-methanesulfonyl-N-[3-(1,2-oxazol-4-yl)propyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-[3-(1,2-oxazol-4-yl)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with piperazine/piperidine derivatives and sulfonamide-containing molecules reported in pharmacological studies. Below is a detailed comparison based on structural analogs and functional group contributions:

Table 1: Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents Reported Activity (IC₅₀ or EC₅₀) Reference
1-Methanesulfonyl-N-[3-(1,2-oxazol-4-yl)propyl]piperidine-4-carboxamide Piperidine-4-carboxamide Methanesulfonyl, 3-(1,2-oxazol-4-yl)propyl Not explicitly reported
HBK14–HBK19 series Piperazine Phenoxyalkoxy chains, aryl methoxy groups CNS activity (D₂/5-HT₁A receptor affinities) [1]
Piperazinyl derivatives 1c, 2c Betulinamide/ursolamide 3-O-acetyl, piperazinylpropylamine Antimalarial (IC₅₀: 175–220 nM) [2]

Key Observations

Core Structure Differences :

  • The target compound utilizes a piperidine ring, which confers conformational rigidity compared to the piperazine core in HBK14–HBK19 and betulinamide derivatives. Piperidine’s reduced basicity may influence blood-brain barrier penetration .
  • The methanesulfonyl group in the target compound contrasts with the acetylated or aryloxy groups in analogs. Sulfonamides are often associated with enhanced pharmacokinetic properties (e.g., longer half-life) compared to esters or ethers .

In contrast, HBK-series compounds rely on bulky phenoxy groups for receptor steric complementarity . Piperazinyl derivatives (e.g., 1c, 2c) with aminopropyl-piperazine chains demonstrated superior antimalarial activity (IC₅₀ < 220 nM), suggesting that nitrogen-rich side chains enhance antiparasitic effects. The target compound’s oxazole-propyl chain may lack analogous efficacy in this context .

Activity Trends: HBK-series compounds showed nanomolar affinities for dopamine D₂ and serotonin 5-HT₁A receptors, highlighting the importance of aryloxyalkoxy groups in CNS targeting. The target compound’s sulfonamide-oxazole combination may shift selectivity toward non-CNS targets . Acetylated derivatives (e.g., 1a, 2a) in antimalarial studies exhibited reduced activity compared to unprotected analogs, suggesting that steric hindrance or metabolic stability varies with substituent type. The methanesulfonyl group in the target compound may offer better stability than acetyl groups .

Research Findings and Implications

  • Structural Optimization: The target compound’s design appears to balance rigidity (piperidine) and solubility (oxazole), but direct biological data are lacking. Comparative studies with HBK-series and piperazinyl derivatives suggest that substituting the phenoxy or aminopropyl groups with oxazole could alter target engagement or pharmacokinetics .
  • Therapeutic Potential: If the compound targets enzymes (e.g., kinases or proteases), the sulfonamide group may act as a hydrogen-bond acceptor, while the oxazole could mimic natural heterocycles in substrate binding. However, this hypothesis requires experimental validation.

Biological Activity

1-Methanesulfonyl-N-[3-(1,2-oxazol-4-yl)propyl]piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including antibacterial, enzyme inhibition, and other therapeutic effects, supported by recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H18N4O4S\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{4}\text{S}

This molecular structure incorporates a piperidine core, which is known for various biological activities, alongside a methanesulfonyl group and an oxazole moiety.

Biological Activity Overview

Research has highlighted several key areas of biological activity for this compound:

  • Antibacterial Activity
    • Studies have shown that derivatives of piperidine, including those with oxazole substituents, exhibit significant antibacterial properties. For instance, compounds similar to 1-methanesulfonyl-N-[3-(1,2-oxazol-4-yl)propyl]piperidine have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition
    • The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In one study, certain synthesized derivatives showed IC50 values in the low micromolar range against these enzymes, indicating potent inhibitory activity . For example:
      • Urease Inhibition : Compounds exhibited IC50 values ranging from 0.63 µM to 6.28 µM compared to thiourea (IC50 = 21.25 µM), suggesting strong potential as urease inhibitors .
  • Pharmacological Applications
    • Beyond antibacterial and enzyme inhibition, the piperidine nucleus has been associated with a variety of therapeutic effects including anti-inflammatory and anticancer activities. The sulfonamide functionality further enhances its pharmacological profile by contributing to antibacterial action and enzyme inhibition .

Case Studies

Several studies have been conducted to assess the biological activity of related compounds:

Study 1: Antibacterial Screening

A synthesized library of piperidine derivatives was tested against multiple bacterial strains. The results indicated that the presence of the oxazole ring significantly improved antibacterial efficacy compared to piperidine analogs without this moiety.

Compound IDBacterial StrainZone of Inhibition (mm)
7lSalmonella typhi20
7mBacillus subtilis18
7nEscherichia coli15

Study 2: Enzyme Inhibition Profile

The enzyme inhibition potential was assessed using standard assays for urease and AChE.

Compound IDEnzyme TypeIC50 (µM)
7oUrease1.13
7pAChE2.14

These findings suggest that modifications to the piperidine structure can significantly enhance biological activity.

Q & A

Q. What synthetic methodologies are commonly employed for 1-methanesulfonyl-N-[3-(1,2-oxazol-4-yl)propyl]piperidine-4-carboxamide, and how is structural validation performed?

  • Methodological Answer : The compound is typically synthesized via multi-step coupling reactions. For example, amide bond formation using HBTU/HOBt in DMF with pre-neutralized amines (e.g., 3-(1,2-oxazol-4-yl)propan-1-amine) under argon, followed by 48-hour stirring and purification via silica gel chromatography (37% yield) . Structural confirmation relies on 1H/13C NMR (e.g., δ 7.40–7.24 ppm for aromatic protons) and MS-ESI-TOF (exact mass matching calculated molecular weight) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Critical for verifying substituent positions (e.g., oxazole ring protons at δ 8.1–8.3 ppm; piperidine carboxamide signals at δ 2.55–2.78 ppm) .
  • HPLC : Used to confirm purity (>99.8% in optimized syntheses) .
  • Mass Spectrometry : ESI-TOF or HRMS to validate molecular weight (e.g., C₁₇H₂₄N₄O₃S requires [M+H]⁺ = 365.16) .

Q. What are the primary biological targets or therapeutic applications explored for this compound?

  • Methodological Answer : Piperidine-carboxamide derivatives are studied for GPCR modulation (e.g., dopamine D₂/D₃ receptors in antipsychotic research) and viral entry inhibition (e.g., HCV inhibitors targeting host cell interactions) . Preclinical assays include receptor binding studies and viral replication inhibition in HepG2 cells .

Advanced Research Questions

Q. How can synthetic yields be optimized for scaled production, and what factors contribute to variability?

  • Methodological Answer :
  • Coupling Agent Selection : HBTU/HOBt in DMF improves amide bond formation efficiency compared to propionic anhydride reflux (56–79% vs. 37% yields) .
  • Purification : Gradient silica chromatography (e.g., 0–10% MeOH in CH₂Cl₂) enhances purity .
  • Reaction Duration : Extended stirring (48–72 hours) may improve conversion but risks side-product formation .

Q. How should researchers resolve discrepancies in spectral data during structural elucidation?

  • Methodological Answer :
  • NMR Signal Overlap : Use 2D NMR (COSY, HSQC) to resolve crowded regions (e.g., piperidine methylene protons at δ 1.81–2.29 ppm) .
  • Mass Fragmentation Patterns : Compare experimental MS/MS data with computational tools (e.g., CFM-ID) to validate fragmentation pathways .
  • Contradictory Data : Cross-reference with crystallographic data (e.g., COD entry 2230670 for analogous piperidine-carboxamides) .

Q. What strategies enhance biological activity through structural modifications?

  • Methodological Answer :
  • Oxazole Substitution : Introducing electron-withdrawing groups (e.g., chloro, methyl) on the oxazole ring improves HCV inhibition (IC₅₀ reduced from 1.2 µM to 0.7 µM) .
  • Piperidine Functionalization : Adding 4-methyl or 3,5-dimethyl groups enhances blood-brain barrier penetration in CNS-targeted analogs .
  • In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to chemokine receptors (e.g., CCR5) .

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